2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
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Overview
Description
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the pyrimidine ring structure contributes to its unique chemical properties and biological activities.
Scientific Research Applications
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research focuses on its antiviral and anticancer properties, exploring its efficacy against various viral infections and cancer cell lines.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through various methods. One common approach involves the condensation of fluorinated uracil derivatives with glycine or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the desired product. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxo derivatives, while reduction can produce dihydropyrimidine compounds.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The fluorine atom enhances its binding affinity and selectivity, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its antiviral and anticancer activities, where it interferes with the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
2,4-Dioxo-3,4-dihydropyrimidine derivatives: Compounds with similar core structures but lacking the fluorine atom.
Uniqueness
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability compared to non-fluorinated analogs. This makes it a valuable compound in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUSDZOVZYEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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